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Compound of Interest

Compound Name: Ethyl 2-isocyanatobenzoate

Cat. No.: B1585219

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-isocyanatobenzoate is a bifunctional organic compound of significant interest in
synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its
unique structure, incorporating both an ester and a highly reactive isocyanate group on an
aromatic ring, makes it a versatile building block for the synthesis of a wide array of complex
molecules and functional materials. The strategic placement of these functional groups allows
for sequential or one-pot reactions to construct heterocyclic systems, polymers, and biologically
active compounds. This guide provides a comprehensive overview of the physical and
chemical properties of Ethyl 2-isocyanatobenzoate, detailed synthetic protocols, safety and
handling procedures, and its applications in research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Ethyl 2-
isocyanatobenzoate is paramount for its effective use in research and synthesis. These
properties dictate the reaction conditions, purification methods, and storage requirements.

Table 1: Physical and Chemical Properties of Ethyl 2-
isocyanatobenzoate
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Property Value Source(s)
CAS Number 76393-16-3 [1]
Molecular Formula C10H9NOs3 [1]
Molecular Weight 191.18 g/mol [1]
Appearance Solid

Melting Point 28-31 °C

Boiling Point Data not available

Density Data not available

Solubility Data not available

. > 110 °C (> 230 °F) - closed

cup

It is important to note that while some physical properties like boiling point and density are not

readily available in public databases, they can be estimated using computational models or

determined experimentally. The solubility is expected to be good in common aprotic organic

solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate, given its structure.

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and purity assessment of Ethyl 2-

isocyanatobenzoate. While a comprehensive public database of its spectra is not available,

predicted data and analysis of related compounds can provide valuable insights.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons (in the range of 7.0-8.0 ppm), the quartet for the methylene protons of

the ethyl group (~4.4 ppm), and the triplet for the methyl protons of the ethyl group (~1.4

ppm). The exact chemical shifts and coupling constants would be influenced by the

isocyanate group.
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o 183C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of
the ester, the isocyanate carbon, the aromatic carbons, and the carbons of the ethyl

group.

e Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key
functional groups. A strong, sharp absorption band is expected in the region of 2250-2280
cm~! due to the asymmetric stretching vibration of the N=C=0 group. Additionally, a strong
absorption around 1720-1740 cm~1 corresponding to the C=0 stretching of the ester group
will be prominent.

o Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and
fragmentation pattern. For Ethyl 2-isocyanatobenzoate, the molecular ion peak (M+) would
be observed at m/z 191. Predicted fragmentation patterns can provide further structural
confirmation.[2]

Synthesis of Ethyl 2-isocyanatobenzoate

The synthesis of Ethyl 2-isocyanatobenzoate can be achieved through several synthetic
routes, most commonly starting from ethyl 2-aminobenzoate (ethyl anthranilate).

Synthetic Pathway Diagram
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Method 2: Curtius Rearrangement
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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